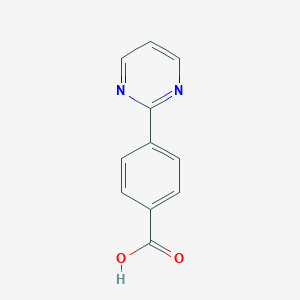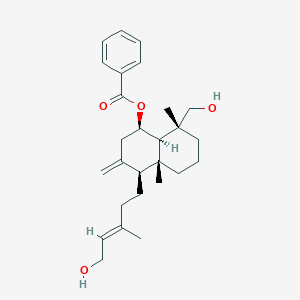
Scoparinol
Vue d'ensemble
Description
Molecular Structure Analysis
Scoparinol has a molecular formula of C27H38O4 . It contains a total of 71 bonds, including 33 non-H bonds, 9 multiple bonds, 8 rotatable bonds, 3 double bonds, 6 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 aromatic ester, 2 hydroxyl groups, and 2 primary alcohols .Applications De Recherche Scientifique
-
Diabetes Treatment
-
Hypertension Treatment
-
Osteoarthritis Treatment
- Field : Pharmacology
- Application : A study evaluated the analgesic and anti-inflammatory effect of the crude extract of S. dulcis in an experimental model of osteoarthritis .
- Method : The experiment was performed with Wistar rats. Knee osteoarthritis was induced by intra-articular injection of sodium mono-iodoacetate .
- Results : The results showed that a 15-day treatment with crude extract reduced edema, spontaneous pain, peripheral nociceptive activity, and proinflammatory cytokines in the synovial fluid .
-
Treatment of Metabolic Syndrome
- Field : Pharmacology
- Application : Extracts of Scoparia dulcis have effects of reducing fasting blood glucose level, increasing the plasma insulin level, and stimulating insulin secretion to treat diabetes. They also produce antihyperlipidemic effects by increasing serum high-density lipoprotein levels, the anti-atherogenic index of plasma, and HMG-CoA reductase activity .
- Results : While the plant has been used traditionally for this purpose, the source does not provide specific results or outcomes from scientific studies .
-
Antiviral Activities
- Field : Pharmacology
- Application : Some aspects of the several speculated pharmacological properties of S. dulcis have been validated by scientific research and includes the antiviral activities .
- Results : While the plant has been used traditionally for this purpose, the source does not provide specific results or outcomes from scientific studies .
-
Anti-tumor Activities
- Field : Oncology
- Application : Some aspects of the several speculated pharmacological properties of S. dulcis have been validated by scientific research and includes the anti-tumor promoting activities .
- Results : While the plant has been used traditionally for this purpose, the source does not provide specific results or outcomes from scientific studies .
-
Antimicrobial Activities
-
Anti-Inflammatory Effects
- Field : Pharmacology
- Application : The chemical composition of glutinol and glutinone, isolated from S. dulcis, provide potential anti-inflammatory effects .
- Results : While the plant has been used traditionally for this purpose, the source does not provide specific results or outcomes from scientific studies .
-
Hepatoprotective Effect
- Field : Pharmacology
- Application : The extracts of S. dulcis carry out hepatoprotective effect by preventing the descent of the antioxidative enzymes of superoxide dismutase (SOD), glutathione peroxidase (GPx), glutathione reductase (GRd), and glutathione-S-transferase (GST) .
- Results : While the plant has been used traditionally for this purpose, the source does not provide specific results or outcomes from scientific studies .
-
Anti-Arthritic Properties
- Field : Pharmacology
- Application : S. dulcis exerts anti-arthritic properties through its effect on cytokine levels, significantly reducing IFN-γ and IL-6 levels and elevating IL-10 levels .
- Results : While the plant has been used traditionally for this purpose, the source does not provide specific results or outcomes from scientific studies .
-
Anti-Atherosclerotic Effect
- Field : Pharmacology
- Application : These compounds can also reduce total cholesterol, triacylglycerol, and low-density lipoprotein (LDL)-cholesterol and increase high-density lipoprotein (HDL)-cholesterol to provide the anti-atherosclerotic effect .
- Results : While the plant has been used traditionally for this purpose, the source does not provide specific results or outcomes from scientific studies .
Safety And Hazards
Propriétés
IUPAC Name |
[(1R,4S,4aR,8R,8aR)-8-(hydroxymethyl)-4-[(E)-5-hydroxy-3-methylpent-3-enyl]-4a,8-dimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38O4/c1-19(13-16-28)11-12-22-20(2)17-23(31-25(30)21-9-6-5-7-10-21)24-26(3,18-29)14-8-15-27(22,24)4/h5-7,9-10,13,22-24,28-29H,2,8,11-12,14-18H2,1,3-4H3/b19-13+/t22-,23+,24-,26-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSYIFPPMZUQAN-IZCLTQQPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCO)CCC1C(=C)CC(C2C1(CCCC2(C)CO)C)OC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CO)/CC[C@H]1C(=C)C[C@H]([C@@H]2[C@@]1(CCC[C@@]2(C)CO)C)OC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Scoparinol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



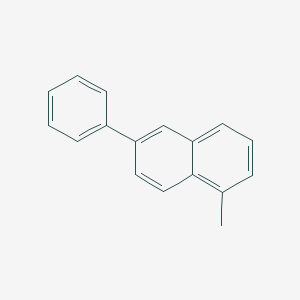
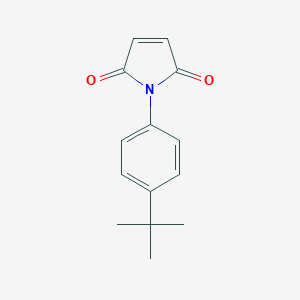
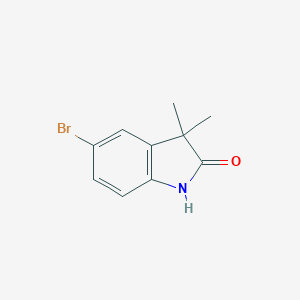
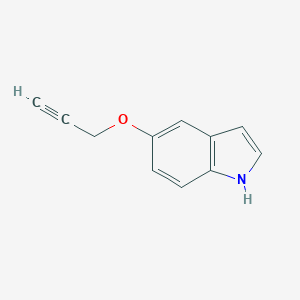
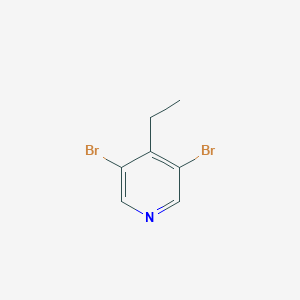
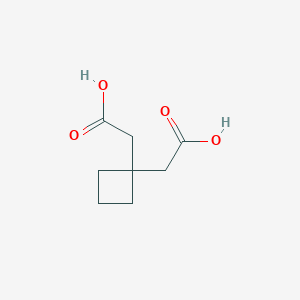
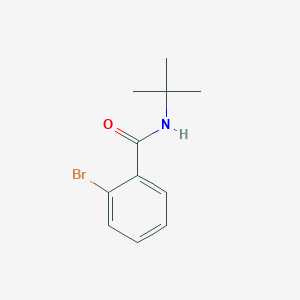
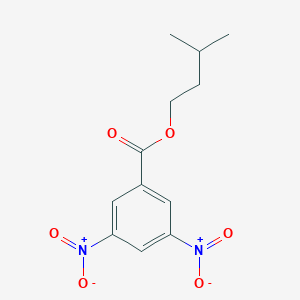
![2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one](/img/structure/B174520.png)
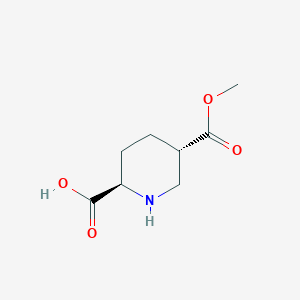
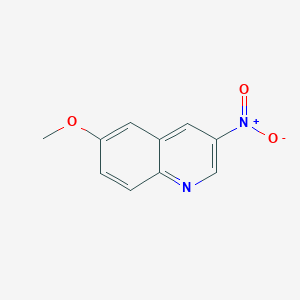
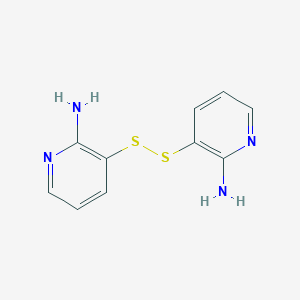
![1-Bromo-3-phenylimidazo[1,5-a]pyridine](/img/structure/B174527.png)
